Product packaging for 1,5-Diphenylpent-1-yn-3-one(Cat. No.:CAS No. 108357-95-5)

1,5-Diphenylpent-1-yn-3-one

Cat. No.: B14319535
CAS No.: 108357-95-5
M. Wt: 234.29 g/mol
InChI Key: HMIXVIDJGSYUMU-UHFFFAOYSA-N
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Description

1,5-Diphenylpent-1-yn-3-one is a synthetic organic compound that serves as a valuable intermediate and core structure in medicinal chemistry and pharmacological research. This compound features a pentynone backbone with terminal phenyl rings, making it a subject of interest for developing new therapeutic agents. Its structure is closely related to a class of 1,5-diphenylpent-3-en-1-yne derivatives that were originally isolated from the natural herb henna (Lawsonia inermis), which have demonstrated notable anti-inflammatory activities . Researchers are particularly interested in its potential as a precursor for compounds with diverse biological activities. The α,β-unsaturated carbonyl moiety, a key feature of this compound, is recognized for its broad reactivity and significance in drug discovery. Compounds containing this functional group are known to exhibit various pharmacological effects, including immunosuppressive and anti-inflammatory activities, by modulating the function of immune cells such as neutrophils, macrophages, and T-cells . Furthermore, structural analogs, including dibenzalacetone derivatives and related 1,5-diphenylpenta-1,4-dien-3-one compounds, have shown potent and selective inhibitory effects against biological targets such as monoamine oxidase-B (MAO-B) , as well as demonstrating promising broad-spectrum antibacterial properties . The compound's utility extends to materials science and synthetic methodology, where it can be utilized in advanced coupling reactions, such as the B-alkyl Suzuki cross-coupling, for the construction of complex molecular architectures . This compound is provided as a high-purity material to ensure reproducibility in experimental work. Researchers are advised to consult the relevant safety data sheet prior to use. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O B14319535 1,5-Diphenylpent-1-yn-3-one CAS No. 108357-95-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108357-95-5

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

1,5-diphenylpent-1-yn-3-one

InChI

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11,13H2

InChI Key

HMIXVIDJGSYUMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C#CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1,5 Diphenylpent 1 Yn 3 One and Analogous Conjugated Ketones

Direct Synthetic Routes to Ynones and Enynones

The direct synthesis of ynones and enynones involves the strategic formation of the characteristic alkynyl ketone or enone functional group in a single or multi-step sequence. These routes are often designed for efficiency and selectivity, providing access to a wide range of conjugated systems.

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has become an indispensable tool in organic synthesis, offering powerful methods for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of ynone synthesis, palladium-catalyzed reactions are particularly prominent.

Palladium-Catalyzed Sonogashira Coupling of Electrophiles with Terminal Alkynes for Acetylenic Ketones

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A variation of this reaction, the carbonylative Sonogashira coupling, incorporates a carbon monoxide (CO) molecule to furnish α,β-acetylenic ketones, also known as ynones. nih.govresearcher.life This reaction is a highly convergent and efficient method for preparing these valuable compounds. nih.gov

The general transformation can be represented as the reaction of an aryl or vinyl electrophile with a terminal alkyne and carbon monoxide in the presence of a palladium catalyst.

A recent development in this area is the use of aryl thianthrenium salts as the electrophilic partner in a palladium-catalyzed carbonylative Sonogashira coupling with terminal alkynes. acs.org This method allows for the synthesis of a variety of alkynones in moderate to good yields with broad functional group compatibility under mild conditions. acs.org For instance, the reaction of phenylacetylene (B144264) with an aryl thianthrenium salt under an atmospheric pressure of CO, catalyzed by a palladium complex, yields the corresponding ynone. acs.org

ElectrophileAlkyneCatalystBaseYield (%)
Aryl Thianthrenium SaltPhenylacetylenePdBr2/PCy3K3PO489
Aryl Thianthrenium SaltCyclohexylacetylenePdBr2/PCy3K3PO475
Aryl Thianthrenium SaltCyclopropylacetylenePdBr2/PCy3K3PO482
Table 1: Examples of Palladium-Catalyzed Carbonylative Sonogashira Coupling. acs.org

Mechanistic studies suggest that the reaction proceeds through the oxidative addition of the aryl electrophile to the Pd(0) catalyst, followed by CO insertion to form an acyl-palladium intermediate. Subsequent reaction with the terminal alkyne (as a copper or in-situ formed palladium acetylide) and reductive elimination affords the ynone product and regenerates the active Pd(0) catalyst. acs.org

Carbonylation Reactions for Ynone Synthesis

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are fundamental to the synthesis of ketones, including ynones. rsc.org These reactions often utilize carbon monoxide as the carbonyl source and are typically catalyzed by transition metals like palladium. rsc.org

A palladium-catalyzed tandem carbonylation reaction has been developed for the efficient construction of ynones from readily available starting materials. rsc.org This approach is notable for its broad functional group compatibility and its ability to synthesize dialkyl chain-substituted ynones under atmospheric CO pressure. rsc.org

Another innovative approach involves an electrochemical palladium-catalyzed oxidative Sonogashira carbonylation of arylhydrazines and alkynes. organic-chemistry.org This method provides a greener and more efficient route to ynones by avoiding the use of hazardous oxidants. organic-chemistry.org The reaction proceeds through the electrochemical oxidation of phenylhydrazines to generate Pd(II) intermediates, which then undergo CO insertion and subsequent Sonogashira-type cross-coupling to yield the desired ynones. organic-chemistry.org This technique has been successfully applied to the late-stage functionalization of complex molecules and is scalable for gram-scale synthesis. organic-chemistry.org

ArylhydrazineAlkyneCatalystAdditiveYield (%)
Phenylhydrazine (B124118)PhenylacetylenePd(PPh3)2Cl2NH4I85
4-MethoxyphenylhydrazinePhenylacetylenePd(PPh3)2Cl2NH4I82
4-ChlorophenylhydrazinePhenylacetylenePd(PPh3)2Cl2NH4I78
Table 2: Electrochemical Palladium-Catalyzed Oxidative Carbonylation. organic-chemistry.org

Condensation Reactions for α,β-Unsaturated Ketone Formation

Condensation reactions are a classic and widely used method for forming carbon-carbon bonds and synthesizing α,β-unsaturated ketones. The aldol (B89426) condensation, in particular, is a cornerstone of this approach.

Application of Aldol Condensation Strategies for Conjugated Ketones

The aldol condensation is a reaction in which an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then undergo dehydration to yield a conjugated enone. wikipedia.orgsigmaaldrich.com This reaction is a powerful tool for constructing carbon-carbon bonds and is fundamental to organic synthesis. wikipedia.orgsrmist.edu.in

The reaction can be catalyzed by either a base or an acid. libretexts.org In a base-catalyzed mechanism, a hydroxide (B78521) ion deprotonates the α-carbon of an aldehyde or ketone to form an enolate, which then acts as a nucleophile, attacking another carbonyl compound. byjus.com The resulting alkoxide is protonated to give the β-hydroxy carbonyl compound, which upon heating, eliminates a molecule of water to form the α,β-unsaturated product. libretexts.org

A specific application of this is the Claisen-Schmidt condensation, which is a type of crossed or mixed aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. srmist.edu.in This method is particularly useful for synthesizing chalcones and their analogs. For example, the reaction of benzaldehyde (B42025) with acetophenone (B1666503) in the presence of a base like sodium hydroxide yields (E)-1,3-diphenylprop-2-en-1-one (chalcone). byjus.com Similarly, 1,5-diphenylpenta-1,4-dien-3-one (B3434637) (dibenzalacetone) is synthesized via a base-catalyzed aldol condensation between benzaldehyde and acetone. researchgate.net

AldehydeKetoneCatalystProduct
BenzaldehydeAcetoneNaOH1,5-Diphenylpenta-1,4-dien-3-one
BenzaldehydeAcetophenoneNaOH(E)-1,3-Diphenylprop-2-en-1-one
4-MethylbenzaldehydeAcetoneNaOH(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one
Table 3: Examples of Aldol Condensation for Conjugated Ketones. byjus.comresearchgate.net

Radical-Triggered Functionalization of Alkenes Leading to Alkynyl Ketones

More recently, radical-mediated reactions have emerged as a powerful strategy for the synthesis of complex organic molecules, including alkynyl ketones. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

A transition-metal-free radical approach for the 1,2-alkynyl functionalization of unactivated alkenes has been developed. nih.govacs.org This method involves a combination of a 3-exo-dig cyclization with an alkynyl migration, triggered by in situ-generated radical precursors. nih.gov This strategy provides access to a variety of synthetically important α-functionalized alkynyl ketones. acs.orgresearchgate.net The process allows for the simultaneous installation of a carbonyl group, an alkynyl group, and other functional groups onto an alkene backbone. nih.gov

The reaction is initiated by the generation of a radical species, which then adds to the alkene. This is followed by a cyclization onto the alkyne and a subsequent rearrangement involving the migration of the alkynyl group to an adjacent carbon, ultimately leading to the formation of an α-alkynyl ketone. researchgate.net This methodology has a broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the migrating alkynyl moiety, and demonstrates excellent selectivity. nih.govacs.org

For example, the reaction of 1,4-enyn-3-ols with alkylaldehydes, using di-tert-butyl peroxide (DTBP) as an oxidant, generates alkyl radicals that add to the double bond. nih.gov This is followed by an alkynyl shift through a three-membered ring intermediate to produce α,β-functionalized ketones. nih.gov

Alkene SubstrateRadical PrecursorProduct
1,4-Enyn-3-olAlkylaldehyde/DTBPα-Alkynyl Ketone
1,4-EnyneCycloalkane/FeCl2/DTBPα-Alkynyl Ketone
Table 4: Radical-Triggered Synthesis of Alkynyl Ketones. researchgate.netnih.gov

Transformations of Precursor Structures to 1,5-Diphenylpent-1-yn-3-one Derivatives

The synthesis of derivatives related to this compound can be effectively achieved through the chemical transformation of carefully selected precursor molecules. These methods leverage the inherent reactivity of functionalities within the precursors, such as diyne or enynone systems, to build molecular complexity and access a variety of structural analogues. Key strategies include the selective reaction at one of the alkynyl groups of a symmetric diynone or the modification of existing enynone and dienone frameworks.

Conversion of 1,5-Diphenylpenta-1,4-diyn-3-one

1,5-Diphenylpenta-1,4-diyn-3-one serves as a versatile precursor for generating a range of derivatives through reactions that target its conjugated diyne system. These transformations allow for the introduction of new functional groups and the formation of novel heterocyclic and carbocyclic structures.

One notable transformation is the addition of nucleophiles across the triple bonds. For instance, the reaction of 1,5-diphenylpenta-1,4-diyn-3-one with sodium ethoxide in ethanol (B145695) leads to a twofold addition, yielding (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one. mdpi.com This reaction proceeds by adding the ethoxide solution dropwise to the diynone, followed by heating under reflux. mdpi.com The resulting dienone can be isolated as yellow crystals after purification by silica (B1680970) gel chromatography. mdpi.com

Another significant synthetic application involves the catalyst- and solvent-free [5+1] annulation reaction with 2-methylquinolines. When 1,5-diphenylpenta-1,4-diyn-3-one is treated with various substituted 2-methylquinolines at elevated temperatures, it yields arylated phenol (B47542) derivatives. nih.gov The reaction is believed to proceed through a sequence involving the tautomerization of the 2-methylquinoline (B7769805) to an enamine intermediate, followed by a Michael addition to the diynone, an intramolecular annulation, and subsequent aromatization to form the final phenol product. nih.gov The reaction tolerates a range of substituents on both the quinoline (B57606) and the phenyl rings of the diynone, providing a pathway to structurally diverse polycyclic phenols. nih.gov For example, the reaction with 2-methylquinoline itself produces 2'-(quinolin-2-yl)-[1,1':3',1''-terphenyl]-5'-ol in 65% yield. nih.gov

Reactant 1 (Diynone)Reactant 2 (Quinoline Derivative)ProductYield (%)
1,5-Diphenylpenta-1,4-diyn-3-one2-Methylquinoline2'-(Quinolin-2-yl)-[1,1':3',1''-terphenyl]-5'-ol65
1,5-Diphenylpenta-1,4-diyn-3-one6-Bromo-2-methylquinoline5'-Bromo-2'-(quinolin-2-yl)-[1,1':3',1''-terphenyl]-5'-ol75
1,5-Diphenylpenta-1,4-diyn-3-one6-Chloro-2-methylquinoline5'-Chloro-2'-(quinolin-2-yl)-[1,1':3',1''-terphenyl]-5'-ol77
1,5-Di-p-tolylpenta-1,4-diyn-3-one2-Methylquinoline4,4''-Dimethyl-2'-(quinolin-2-yl)-[1,1':3',1''-terphenyl]-5'-ol85
1,5-Bis(4-methoxyphenyl)penta-1,4-diyn-3-one2-Methylquinoline4,4''-Dimethoxy-2'-(quinolin-2-yl)-[1,1':3',1''-terphenyl]-5'-ol81
1,5-Bis(4-fluorophenyl)penta-1,4-diyn-3-one2-Methylquinoline4,4''-Difluoro-2'-(quinolin-2-yl)-[1,1':3',1''-terphenyl]-5'-ol78

Table 1. Synthesis of Arylated Phenols via [5+1] Annulation of 1,5-Diphenylpenta-1,4-diyn-3-one and its Analogues with Substituted 2-Methylquinolines. Data sourced from nih.gov.

Derivatization and Structural Modification of Related Enynones and Dienones

The structural frameworks of enynones and dienones, which are closely related to this compound, provide reactive sites for derivatization and modification. These reactions are crucial for creating libraries of compounds with varied electronic and steric properties.

The enynone, 1,5-diphenyl-1-penten-4-yn-3-one, undergoes condensation reactions with monosubstituted hydrazines. researchgate.net The outcome of the reaction is dependent on the specific hydrazine (B178648) used. For example, reaction with phenylhydrazine results in the formation of a pyrazole (B372694) derivative, specifically 1,5-diphenyl-3-phenylethynyl-4,5-dihydropyrazole. researchgate.net However, when 2,4-dinitrophenylhydrazine (B122626) is used, the reaction yields the corresponding unsaturated hydrazone instead of a cyclized pyrazole product. researchgate.net This demonstrates that the choice of reagent can direct the reaction pathway towards either cyclization or simple condensation. researchgate.net

EnynoneHydrazine DerivativeReaction Product
1,5-Diphenyl-1-penten-4-yn-3-onePhenylhydrazine1,5-Diphenyl-3-phenylethynyl-4,5-dihydropyrazole
1,5-Diphenyl-1-penten-4-yn-3-one2,4-DinitrophenylhydrazineUnsaturated hydrazone

Table 2. Reactivity of 1,5-Diphenyl-1-penten-4-yn-3-one with Monosubstituted Hydrazines. Data sourced from researchgate.net.

Furthermore, dienone analogues, specifically 1,5-diphenylpenta-1,4-dien-3-ones, can be synthesized through mixed aldol condensation reactions. bas.bg This methodology involves coupling benzalacetone with various substituted benzaldehydes in the presence of a strong base like sodium hydroxide. bas.bg This approach allows for the introduction of a wide range of substituents onto the phenyl rings, thereby modifying the electronic properties of the conjugated system. For instance, reacting benzalacetone with aldehydes such as 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde, and 3,4,5-trimethoxybenzaldehyde (B134019) yields the corresponding substituted 1,5-diphenylpenta-1,4-dien-3-ones. bas.bg

AldehydeResulting 1,5-Diphenylpenta-1,4-dien-3-one Derivative
4-Hydroxybenzaldehyde1-(4-Hydroxyphenyl)-5-phenylpenta-1,4-dien-3-one
4-Nitrobenzaldehyde1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one
3,4,5-Trimethoxybenzaldehyde1-(3,4,5-Trimethoxyphenyl)-5-phenylpenta-1,4-dien-3-one
4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-5-phenylpenta-1,4-dien-3-one
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-5-phenylpenta-1,4-dien-3-one
4-Methylbenzaldehyde1-(4-Methylphenyl)-5-phenylpenta-1,4-dien-3-one

Table 3. Synthesis of Substituted 1,5-Diphenylpenta-1,4-dien-3-one Derivatives via Aldol Condensation. Data sourced from bas.bg.


Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Studies of Transformation Processes

The transformation processes of 1,5-diphenylpent-1-yn-3-one derivatives are diverse, ranging from cyclocondensations and rearrangements to photoinitiated reactions. The specific pathway is often dictated by reaction conditions and the nature of the reacting partner.

Detailed studies have identified several key intermediates that govern the reaction pathways of these compounds.

Charged Intermediates: In reactions with nucleophiles, charged intermediates are common. For instance, the reaction of 1,5-diphenylpenta-1,4-diyn-3-one with sodium ethoxide is proposed to proceed through a monoethoxy acetylenic ketone intermediate. mdpi.com The cyclocondensation of 1,5-disubstituted pent-1-en-4-yn-1-ones with arylhydrazines can lead to the formation of arylhydrazone intermediates in a parallel manner to pyrazoline impurities. researchgate.net Subsequent cyclization of the arylhydrazone at the triple bond is often the thermodynamically favored pathway. researchgate.net In the synthesis of 4-pyrones from 1,5-diphenylpenta-1,4-diyn-3-one and water, the proposed mechanism involves initial protonation of the carbonyl group, followed by nucleophilic attack of water to form an enol intermediate, which then cyclizes. preprints.org

Radical Intermediates: The related compound, 1,5-diphenyl-1,4-diyn-3-one, has been identified as a highly effective photoinitiator, even in the absence of a coinitiator. researchgate.net Its photo-reactivity, which is faster than that of benzophenone, implies the formation of radical species upon irradiation. researchgate.net These radicals are capable of initiating polymerization of monomers like lauryl acrylate. researchgate.net Time-resolved magnetic resonance investigations have been employed to study the photoinduced reactivity and the transient species involved. openalex.org

Rearrangement Intermediates: Base-catalyzed rearrangements are also observed. The conversion of 1,5-diphenylpenta-1,4-diyn-3-ol, a precursor alcohol, can rearrange to the more stable enone, 1,5-diphenylpent-1-en-4-yn-3-one. researchgate.net This suggests that in some reactions, the enone may be the true reactive intermediate. researchgate.net Furthermore, rearrangement of 3-amino-1,4-diynes on a neutral alumina (B75360) column can form (E)-1,5-diarylpent-1-en-4-yn-3-one. acs.org

The multiple reactive sites in this compound and its derivatives make the control of regioselectivity and stereoselectivity a critical aspect of their chemistry.

Regioselectivity: The reaction of 1,5-diphenyl-1-penten-4-yn-3-one with monosubstituted hydrazines demonstrates significant regioselectivity. researchgate.net Reactions with phenylhydrazine (B124118) lead to the formation of 1,5-diphenyl-3-phenylethynyl-4,5-dihydropyrazole, indicating that cyclocondensation involves the carbonyl group and the double bond. researchgate.net In contrast, reactions of other cross-conjugated enynones bearing electron-rich heteroaromatic substituents favor cyclization involving the triple bond to yield pyrazoles. acs.orgnih.gov This highlights how the electronic nature of the molecule directs the reaction to a specific site. acs.orgnih.gov Another example is the copper-catalyzed coupling of Grignard reagents with pent-1-en-4-yn-3-yl benzoates, which occurs regioselectively at the terminal alkenyl carbon instead of the expected alkynyl site. sci-hub.se

Stereoselectivity: Stereocontrol is also a prominent feature. The aforementioned copper-catalyzed coupling with Grignard reagents proceeds with high stereoselectivity, yielding thermodynamically unfavorable (Z)-1,5-disubstituted pent-3-en-1-ynes. sci-hub.se The optimization of this reaction shows that the choice of catalyst and reaction temperature is crucial for achieving high Z/E selectivity. sci-hub.se In a different transformation, the reaction of 1,5-diarylpent-2-en-4-yn-1-ones with malononitrile (B47326) in the presence of lithium diisopropylamide (LDA) leads to a stereoselective synthesis of multisubstituted cyclohexanes. mdpi.com

Table 1: Optimization of Stereoselective Grignard Coupling to form (Z)-PEY 4a. sci-hub.se
EntryCatalystSubstrateTemperature (°C)Yield (%)Z/E Ratio
1CuBr1art2492/8
2CuI1crt7691/9
3CuI1c0 to rt8192/8
4CuCN1c0 to rt7989/11

Electronic and Steric Effects on Reactivity

The reactivity of the this compound framework is heavily influenced by electronic and steric factors, which can be modulated by introducing various substituents.

Substituents on the phenyl rings or at other positions on the pentynone backbone play a directing role in chemical transformations.

Electronic Effects: The cyclocondensation pathway of cross-conjugated enynones with arylhydrazines is a clear example of electronic control. acs.orgnih.gov The reaction of 1,5-diphenylpent-1-en-4-yn-3-one consistently yields 4,5-dihydro-1H-pyrazoles. acs.orgnih.gov However, if the phenyl group is replaced by an electron-rich five-membered heteroaromatic ring, the reaction path switches to produce pyrazoles. acs.orgnih.gov This is attributed to the electronic effect of the electron-rich ring system. nih.gov In Pd-catalyzed Sonogashira couplings to form substituted (E)-1-aryl-5-phenylpent-1-en-4-yn-3-ones, the yields are affected by the electronic nature of the substituents on the aryl group. mdpi.comnih.gov

Table 2: Effect of Substituents on the Yield of (E)-1-aryl-5-phenylpent-1-en-4-yn-3-ones. mdpi.comnih.gov
Aryl Substituent (at C1)Yield (%)Electronic Nature
4-Methoxyphenyl90Electron-donating
4-Methylphenyl (p-tolyl)92Electron-donating
Phenyl95Neutral
4-Chlorophenyl93Electron-withdrawing
3,4,5-Trimethoxyphenyl96Strongly electron-donating

Steric Effects: Steric hindrance also plays a crucial role. In the addition of alkoxyl radicals to phosphites, the rate of addition is influenced by steric effects, decreasing with bulkier groups. acs.org The substitution of terminal hydrogens in the related 1,5-diyn-3-ol structure with bulky phenyl groups enhances steric bulk and conjugation, leading to improved compound stability. In copper-catalyzed couplings, it was noted that low steric hindrance could lead to a loss of selectivity. sci-hub.se

Computational Chemistry and Theoretical Studies on 1,5 Diphenylpent 1 Yn 3 One and Its Analogues

Quantum Mechanical Calculation Methodologies

Quantum mechanical methods are central to the computational study of molecular systems. For molecules like 1,5-Diphenylpent-1-yn-3-one, these calculations can predict a wide range of properties, from geometry to electronic behavior, without the need for empirical data.

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a leading method in computational chemistry for the study of electronic structure. Its balance of accuracy and computational cost makes it ideal for analyzing medium-sized organic molecules. DFT methods have been successfully used to investigate the properties of this compound and its derivatives. amazonaws.com

A fundamental step in any computational analysis is determining the most stable three-dimensional structure of a molecule. Geometry optimization calculations find the minimum energy conformation on the potential energy surface.

For this compound, DFT calculations have been employed to obtain its optimized structure in the gas phase. amazonaws.com A study utilized the ωB97XD functional, which is known for its good performance in describing non-covalent interactions, in conjunction with the def2tzvp basis set. amazonaws.com The nature of the optimized structure as a true energy minimum is confirmed by performing vibrational frequency calculations at the same level of theory; the absence of imaginary frequencies indicates a stable conformation. amazonaws.com This process is crucial for obtaining accurate subsequent electronic properties, as they are highly dependent on the molecular geometry.

Table 1: DFT Geometry Optimization Parameters

Parameter Methodology
Functional ωB97XD
Basis Set def2tzvp
Phase Gas Phase
Verification Vibrational Frequency Analysis

This data is based on a computational study performed on this compound. amazonaws.com

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide critical insights into a molecule's electrophilic and nucleophilic nature.

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor in reactions. The LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the conjugated system involving the phenyl rings, the carbonyl group, and the alkyne moiety dictates the character of the frontier orbitals. The HOMO is typically distributed along the π-system, while the LUMO is also located within this conjugated framework, often with significant contributions from the carbonyl carbon and the alkyne carbons, marking them as potential sites for nucleophilic attack.

Table 2: Key Concepts of Frontier Molecular Orbital Theory

Orbital Role in Reaction Implication for Reactivity
HOMO Electron Donor Site of electrophilic attack
LUMO Electron Acceptor Site of nucleophilic attack

| HOMO-LUMO Gap | Energy for Electronic Excitation | Indicator of kinetic stability and chemical reactivity |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These are often associated with lone pairs on heteroatoms. Blue regions signify positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack. Green and yellow areas represent regions of near-neutral potential. For this compound, the MEP surface would show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Conversely, regions of positive potential (blue) would be expected around the carbonyl carbon and the acidic protons, highlighting them as electrophilic centers.

Advanced Bonding and Stability Analyses

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bond Strength

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized Lewis-like structures, such as bonds, lone pairs, and core orbitals. This method is used to study intramolecular interactions, charge transfer, and hyperconjugation, which are key to understanding molecular stability.

NBO analysis quantifies the delocalization of electron density from occupied Lewis-type NBOs (donor orbitals) to unoccupied non-Lewis NBOs (acceptor orbitals). The strength of these interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with a donor-acceptor interaction is a measure of the delocalization's contribution to the stability of the molecule. In this compound, significant delocalization interactions would be expected within the conjugated π-system. Key interactions would include π -> π* transitions between the phenyl rings, the carbonyl group, and the alkyne bond. These hyperconjugative interactions contribute significantly to the stabilization of the molecule's planar conformation and influence its electronic properties and reactivity.

| n -> π * | Interaction of a lone pair with an empty pi antibond | Influences reactivity of carbonyls and similar groups |

Theoretical Spectroscopic Parameter Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound and its analogues. These theoretical predictions are crucial for interpreting experimental data, confirming molecular structures, and understanding the electronic and vibrational characteristics of the compound. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a balance between accuracy and computational cost. researchgate.net

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of organic compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and effective quantum chemical approach for predicting NMR shielding tensors and, consequently, chemical shifts. researchgate.netyoutube.com This method addresses the issue of gauge-origin dependence, which can affect the accuracy of calculated magnetic properties. youtube.com

The process typically involves first optimizing the molecular geometry of the target compound using a selected DFT functional (such as B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). jetir.org Following optimization, the NMR shielding constants are calculated using the GIAO method at the same or a higher level of theory. jetir.orgmdpi.com These calculations are often performed in a simulated solvent environment using a continuum model, like the Conductor-like Polarizable Continuum Model (CPCM), to better replicate experimental conditions. mdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the identical level of theory.

Studies on analogous compounds, such as chalcones and their derivatives, have demonstrated that the GIAO method provides results that are in good agreement with experimental data. researchgate.netjetir.org For instance, in the analysis of various chalcone (B49325) oxime ethers and nitrophenyl-substituted propenones, DFT calculations using the GIAO method have successfully predicted ¹H and ¹³C NMR chemical shifts, aiding in the confirmation of their molecular structures. researchgate.netjetir.orgresearchgate.net Research has shown that the GIAO method can yield satisfactory results even with smaller basis sets and is often more successful than other approaches like the Continuous Set of Gauge Transformations (CSGT) method. researchgate.net

While specific computational data for this compound is not available in the reviewed literature, experimental NMR data for its isomer, (E)-1,5-diphenylpent-1-en-4-yn-3-one, provides a benchmark for what theoretical calculations would aim to reproduce. mdpi.com

Table 1: Experimental NMR Data for (E)-1,5-diphenylpent-1-en-4-yn-3-one mdpi.com Solvent: Acetonitrile-d₃

¹H NMR Chemical Shift (δ/ppm) Multiplicity / Coupling Constant (J/Hz)
H-α (vinyl) 6.92 d, J = 16.2
H-β (vinyl) 8.02 d, J = 16.2
Aromatic H 7.45-7.58 m
Aromatic H 7.73 d, J = 7.3
¹³C NMR Chemical Shift (δ/ppm) Assignment
C=O 177.94 Carbonyl
C-α (vinyl) 128.55
C-β (vinyl) 148.62
C≡C (alkynyl) 86.05
C≡C (alkynyl) 90.75
C (ipso, alkyne phenyl) 119.93
C (ipso, vinyl phenyl) 134.26
Aromatic C 128.93, 128.97, 129.17, 131.02, 131.32, 133.04

Simulation of Vibrational Spectra

The simulation of vibrational spectra, such as Infrared (IR) and Raman, is another key application of computational chemistry in characterizing molecular structures. These simulations calculate the vibrational frequencies and their corresponding intensities, which can be directly compared with experimental spectra. jetir.org

The methodology begins with the optimization of the molecule's ground-state geometry using DFT at a specific level of theory, for example, with the B3LYP functional and a 6-31G(d,p) basis set. researchgate.net Following optimization, a frequency calculation is performed on the optimized structure to yield the harmonic vibrational frequencies. jetir.org It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and deficiencies in the theoretical method. jetir.org The value of the scaling factor depends on the chosen functional and basis set. jetir.org

The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations, by visualizing the atomic displacements for each mode using software like GaussView. researchgate.net This detailed assignment is invaluable for interpreting complex experimental spectra.

For analogues like 1,5-diphenylpenta-1,4-dien-3-one (B3434637) (dibenzalacetone), theoretical calculations have been successfully used to compute the wavenumbers and intensities of vibrational bands, which align well with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, for 3-(phenyl)-1-(4-nitrophenyl) prop-2-ene-1-one, the calculated vibrational frequencies showed good agreement with observed values after scaling. jetir.org

As a reference, key experimental infrared absorption bands for the related compound (E)-1,5-diphenylpent-1-en-4-yn-3-one are provided below. mdpi.com Theoretical simulations would aim to replicate these characteristic frequencies.

Table 2: Key Experimental IR Data for (E)-1,5-diphenylpent-1-en-4-yn-3-one mdpi.com

Vibrational Mode Wavenumber (ν/cm⁻¹)
C≡C Stretch 2212
C=O Stretch 1627

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity and chemical environment of individual atoms.

¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 1,5-Diphenylpent-1-yn-3-one, the protons on the phenyl groups and the aliphatic chain exhibit distinct signals.

Published ¹H NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic chemical shifts. The aromatic protons of the two phenyl groups typically appear as multiplets in the range of δ 7.18-7.54 ppm. rsc.org The protons on the aliphatic chain, specifically the two methylene (B1212753) groups (-CH₂-), appear as triplets. The methylene group adjacent to the carbonyl group resonates at approximately δ 3.02-3.06 ppm, while the methylene group adjacent to the phenyl group appears at around δ 2.81-2.85 ppm. rsc.org

¹H NMR Spectroscopic Data for this compound
Proton EnvironmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
Aromatic Protons (C₆H₅)7.18-7.54mN/A
Methylene Protons (-CH₂-CO-)3.02-3.06t~7.2
Methylene Protons (-CH₂-Ph)2.81-2.85t~7.2

Table 1: Representative ¹H NMR data for this compound. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) is typically the most downfield signal, appearing around δ 187.1 ppm. rsc.org The carbons of the alkyne group (C≡C) resonate at approximately δ 80.7 and 101.4 ppm. rsc.org The carbons of the two phenyl groups show a series of signals in the aromatic region, generally between δ 121.3 and 143.1 ppm. rsc.org The methylene carbons (-CH₂-) appear in the aliphatic region of the spectrum.

¹³C NMR Spectroscopic Data for this compound
Carbon EnvironmentChemical Shift (δ) in ppm
Carbonyl (C=O)187.1
Alkyne (C≡C)80.7, 101.4
Aromatic (C₆H₅)121.3, 124.5, 128.6, 129.5, 131.8, 132.0, 143.1
Methylene (-CH₂-)22.2

Table 2: Representative ¹³C NMR data for this compound. The assignments are based on typical chemical shift ranges and may require further 2D NMR experiments for unambiguous confirmation.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of functional groups. In the IR spectrum of this compound, several key absorption bands are observed. A strong absorption band around 1675 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration. rsc.org The carbon-carbon triple bond (C≡C) of the alkyne group typically shows a sharp, medium-intensity band in the region of 2214 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹, around 2932 cm⁻¹. rsc.org Bending vibrations for the aromatic rings are also present in the fingerprint region of the spectrum.

Key IR Absorption Bands for this compound
Functional GroupVibrational ModeWavenumber (cm⁻¹)
C=OStretching~1675
C≡CStretching~2214
Aromatic C-HStretching>3000
Aliphatic C-HStretching~2932
Aromatic C=CStretching~1455

Table 3: Characteristic IR absorption frequencies for this compound.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. For this compound, the C≡C triple bond, being a symmetrical or nearly symmetrical vibration, often gives a strong signal in the Raman spectrum. researchgate.net This can be particularly useful for confirming the presence of the alkyne functionality. The aromatic ring vibrations also typically show strong Raman signals.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. rsc.org For instance, using electrospray ionization (ESI), the calculated mass for the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺ can be compared to the experimentally measured value to confirm the elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for ketones include cleavage adjacent to the carbonyl group (α-cleavage), which can help to confirm the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the calculation of the elemental composition of the molecule and its fragments.

For this compound, with the molecular formula C₁₇H₁₄O, HRMS can unequivocally confirm its composition by matching the experimentally measured mass with the theoretically calculated exact mass. The analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.

While specific experimental HRMS data from research literature for this compound is not widely reported, the theoretical exact masses for its primary adducts can be calculated. These calculated values serve as the benchmark for any future experimental verification.

Table 1: Calculated HRMS Data for this compound Adducts This table is generated based on theoretical calculations of exact mass for the specified molecular formula.

Molecular Formula Adduct Ion Calculated Exact Mass (m/z)
C₁₇H₁₄O [M+H]⁺ 235.11174
C₁₇H₁₄O [M+Na]⁺ 257.09368

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is then used to compute a detailed model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

This analysis provides unambiguous proof of the molecular structure and offers critical insights into the molecule's conformation, which is its preferred spatial orientation. It can also reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how molecules pack together in a crystal lattice.

In the case of this compound, its application is contingent on the ability to grow high-quality single crystals. However, published literature frequently describes this compound as a yellow oil, a physical state that is not amenable to single-crystal X-ray diffraction analysis. bas.bgchemspider.com The non-crystalline, amorphous nature of an oil prevents the formation of the ordered lattice required for a successful crystallographic experiment. Consequently, there is no published X-ray crystal structure data available for this compound in the scientific literature. Structural elucidation for this compound, therefore, typically relies on other spectroscopic methods like NMR and IR, in conjunction with HRMS.

Applications in Advanced Organic Synthesis and Materials Science

Synthetic Utility as Precursors and Building Blocks

The unique electronic and structural features of 1,5-Diphenylpent-1-yn-3-one, particularly its conjugated π-system and multiple electrophilic sites, render it an invaluable starting material for a wide array of chemical transformations.

Conjugated enynes are recognized as valuable moieties for constructing complex aromatic and heteroaromatic molecules. researchgate.net The scaffold of this compound serves as a robust platform for building intricate molecular frameworks through various synthetic strategies. Cascade reactions, in particular, leverage the reactivity of enynones to form multiple chemical bonds in a single, efficient operation, leading to the creation of highly functionalized polycyclic architectures from readily available starting materials. nih.gov

One of the powerful transformations that analogous structures can undergo is the Nazarov cyclization. For instance, a closely related divinyl ketone, 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one, has been shown to undergo this reaction to form cyclopentenone derivatives. mdpi.com This type of electrocyclization reaction highlights the potential of the five-carbon backbone of this compound to be transformed into complex carbocyclic systems, which are key structural motifs in many natural products and pharmaceuticals. The use of 1,5-enynes as building blocks is particularly attractive in synthesis due to the high atom economy and the ability to generate significant molecular complexity under mild conditions. nih.gov

The electrophilic nature of the carbonyl carbon and the β-carbon of the alkyne in this compound makes it an ideal substrate for cycloaddition and cyclocondensation reactions with binucleophiles, providing direct access to a variety of five-membered heterocyclic systems.

Pyrazoles

Pyrazoles are a prominent class of N-heterocycles with wide-ranging applications in medicinal chemistry and materials science. nih.gov The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a classical and efficient method for pyrazole (B372694) synthesis. organic-chemistry.org In the case of enynones like this compound, the reaction proceeds through an initial nucleophilic attack by hydrazine on the carbonyl group, followed by an intramolecular cyclization.

Research on the closely related isomer, 1,5-diphenyl-1-penten-4-yn-3-one, demonstrates this reactivity. Its reaction with phenylhydrazine (B124118) leads to the formation of 1,5-diphenyl-3-phenylethynyl-4,5-dihydropyrazole. researchgate.net The reaction pathway is influenced by the substituents on the enynone and the hydrazine. nih.gov For terminal alkynes, cyclocondensation preferentially occurs at the alkyne unit to yield the corresponding pyrazole derivatives. nih.gov The general mechanism involves condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. ias.ac.in

Table 1: Representative Synthesis of Pyrazoles from Enynone Precursors

Precursor Reagent Conditions Product Yield Reference
1,5-Diphenyl-1-penten-4-yn-3-one Phenylhydrazine - 1,5-Diphenyl-3-phenylethynyl-4,5-dihydropyrazole - researchgate.net
5-Phenylpent-1-en-4-yn-3-one Phenylhydrazine Ethanol (B145695), Room Temp. 1-Phenyl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazole - researchgate.net
General Alkynones Hydrazine Derivatives - 4,5-Dihydro-1H-pyrazoles or Pyrazoles Good nih.gov

Furans

Furans are another class of fundamental heterocyclic compounds that can be synthesized from alkyne-containing precursors. mdpi.com The structure of this compound is well-suited for conversion into polysubstituted furans. One established method is the metal-catalyzed cycloisomerization of but-3-yn-1-ones. For example, a zinc chloride-catalyzed 5-endo-dig cycloisomerization provides an efficient route to 2,5-di- and 2,3,5-trisubstituted furans in high yields. organic-chemistry.org This pathway involves the activation of the alkyne by the Lewis acid, followed by nucleophilic attack from the ketone's enol or enolate form to close the five-membered ring.

Another versatile method is the Paal-Knorr furan (B31954) synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org While this compound is not a 1,4-dicarbonyl, it can potentially be converted into such an intermediate through hydration of the alkyne moiety. More direct routes, such as the dimerization of alkynones catalyzed by a base like t-BuOK, have also been reported for synthesizing tetrasubstituted furans. mdpi.com

Table 2: Selected Methods for Furan Synthesis from Alkyne Precursors

Precursor Type Catalyst/Reagent Method Product Type Reference
But-3-yn-1-ones Zinc Chloride 5-Endo-dig Cycloisomerization 2,5-Di- and 2,3,5-Trisubstituted Furans organic-chemistry.org
2-Butyne-1,4-diones Microwave/Acid Paal-Knorr Transformation Furan Derivatives organic-chemistry.org
Alkynones t-BuOK in DMSO Dimerization/Cyclization Tetrasubstituted Furans mdpi.com
Enol Ethers of Alkynyl Ketones Gold Catalysis Cyclization 2,3,5-Trisubstituted Furans organic-chemistry.org

Role in the Development of Functional Materials

The synthetic accessibility of complex heterocyclic and carbocyclic structures from this compound paves the way for its use in materials science. The conjugated enyne structural motif is itself found in various functional materials. researchgate.net Furthermore, the pyrazole and furan derivatives synthesized from this precursor often exhibit valuable photophysical properties.

Research has shown that pyrazole products derived from the cyclocondensation of enynones can possess excellent fluorescent properties. nih.gov For example, styrylpyrazoles synthesized from precursors similar to this compound have been investigated as fluorescent probes for the detection of metal ions like Hg²⁺, Cd²⁺, and Pb²⁺. researchgate.net The extended π-conjugation in these molecules, which includes the phenyl substituents from the original backbone and the newly formed pyrazole ring, is responsible for their luminescence. The photophysical characteristics of such compounds can be tuned by modifying the substituents on the heterocyclic ring, making them promising candidates for applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

Current research on the synthesis of 1,5-Diphenylpent-1-yn-3-one is not extensively documented. Future investigations could focus on developing novel synthetic methodologies that align with the principles of green chemistry. General strategies for ynone synthesis that could be adapted and optimized for this specific compound include:

Transition-Metal-Catalyzed Couplings: Palladium and copper-catalyzed reactions, such as Sonogashira-type couplings between an appropriate acyl chloride and a terminal alkyne, are foundational in ynone synthesis. nih.govrsc.org Future work could explore the use of more sustainable and earth-abundant metal catalysts.

Oxidative Alkynylation: Direct oxidative alkynylation of primary alcohols offers a step-economic alternative to traditional multi-step procedures, minimizing waste generation. nih.gov

Metal-Free Syntheses: The development of metal-free synthetic routes, for instance, using potassium alkynyltrifluoroborate salts and a Lewis acid, would be a significant advancement in the sustainable production of ynones. nih.gov

Exploration into solvent-free reaction conditions or the use of greener solvents would further enhance the sustainability of these synthetic pathways.

Discovery of Novel Reactivity Patterns and Transformations

The conjugated ynone scaffold is a versatile platform for a multitude of chemical transformations. While the specific reactivity of this compound is yet to be thoroughly investigated, its structure suggests potential for a variety of reactions:

Cycloaddition Reactions: Ynones are known to participate in various cycloaddition reactions, including [2+2], [3+2] dipolar cycloadditions, and [4+2] Diels-Alder type reactions, leading to the formation of diverse heterocyclic and carbocyclic systems. nih.govacs.org

Conjugate Additions: The electrophilic nature of the triple bond makes it susceptible to Michael-type additions with a wide range of nucleophiles, including those based on boron, carbon, nitrogen, and oxygen. nih.govresearchgate.net

Radical Reactions: Ynones can act as effective radical acceptors, enabling cascade radical cyclization reactions to construct complex cyclic compounds. rsc.orgrsc.org

Rearrangement and Transposition Reactions: Transition-metal-catalyzed transposition reactions of ynones can lead to the formation of regioisomeric products, expanding the synthetic utility of the initial scaffold. acs.orgnih.gov

A systematic study of these reactions with this compound could unveil novel reactivity and provide access to new molecular architectures.

Application in Asymmetric Synthesis and Enantioselective Catalysis

The field of asymmetric catalysis offers a significant opportunity for future research involving this compound. The development of enantioselective transformations using this prochiral substrate could lead to the synthesis of valuable chiral building blocks. Potential areas of exploration include:

Enantioselective Reductions: The catalytic, enantioselective reduction of the ketone functionality would provide access to chiral propargylic alcohols, which are important intermediates in organic synthesis. acs.org

Asymmetric Aldol (B89426) Reactions: The use of this compound in organocatalytic asymmetric aldol reactions could yield highly functionalized and enantioenriched β-hydroxyynones. acs.org

Conjugate Additions: The development of catalytic asymmetric conjugate addition reactions to the ynone system would enable the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

The compatibility of ynones with organocatalysis, metal-catalysis, and cooperative catalysis suggests a rich field for the discovery of new enantioselective methods. rsc.org

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods. Future research should leverage a combination of experimental and computational techniques:

In-situ Spectroscopic Studies: Techniques such as NMR and IR spectroscopy can be used to monitor reaction progress and identify reactive intermediates.

Kinetic Analysis: Detailed kinetic studies can provide valuable information about reaction rates and the influence of various parameters on the reaction pathway.

Density Functional Theory (DFT) Calculations: Computational studies can be employed to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the role of catalysts. rsc.orgnih.gov Such studies have been instrumental in understanding the reactivity of other ynones.

This dual approach will be invaluable in unraveling the intricacies of the reactivity of this compound.

Exploration of New Functional Material Applications Based on the Ynone Scaffold

The rigid, conjugated structure of ynones makes them attractive building blocks for the development of novel functional materials. While applications for this compound have not been reported, the broader ynone class has shown promise in materials science:

Polymer Chemistry: Ynones can be utilized as monomers in the synthesis of novel polymers. For example, ynone-linked porous organic polymers (y-POPs) have been synthesized through Sonogashira coupling reactions and have shown potential for applications such as CO2 adsorption. researchgate.net The incorporation of the this compound moiety into polymer backbones could impart unique thermal, optical, or electronic properties.

Organic Electronics: The extended π-system of ynones could be exploited in the design of organic semiconductors or other electronically active materials.

Bioconjugation: The reactivity of the ynone functionality towards nucleophiles makes it a candidate for bioconjugation reactions, allowing for the labeling and modification of biomolecules. acs.org

Future research in this area could open up new avenues for the application of this compound in advanced materials.

Due to the limited availability of specific research data for this compound, no data tables with detailed research findings can be provided at this time. The development of such data is a key component of the future research directions outlined above.

Q & A

Basic: What spectroscopic methods are most effective for characterizing 1,5-Diphenylpent-1-yn-3-one, and how should data interpretation be approached?

Answer:
The compound’s structural elucidation relies on a combination of infrared (IR) spectroscopy , nuclear magnetic resonance (NMR) , and X-ray crystallography .

  • IR Spectroscopy : Identify key functional groups (e.g., alkyne C≡C stretch near 2200 cm⁻¹ and ketone C=O stretch ~1700 cm⁻¹) using standardized databases like the NIST Chemistry WebBook .
  • NMR : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} spectra to confirm phenyl substituents and the alkyne-ketone backbone. Cross-validate peak assignments with computational tools (e.g., ChemDraw) .
  • X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry, as demonstrated in analogous diphenyl compounds (e.g., (E)-1,5-Diphenylpent-2-en-4-yn-1-one) .
    Data Interpretation Tip : Compare experimental results with reference spectra and crystallographic data from authoritative repositories (e.g., Acta Crystallographica) to minimize misassignment .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability .
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts. If exposed, immediately move to fresh air and seek medical attention .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water rinsing to prevent contamination .
    Note : Consult Safety Data Sheets (SDS) for analogous compounds (e.g., 1,5-Diphenylcarbazone) to infer reactivity and toxicity profiles .

Advanced: How can computational models (e.g., QSPR, DFT) predict the physicochemical properties of this compound, and what are their limitations?

Answer:

  • Quantum Chemistry Models : Density Functional Theory (DFT) calculates electronic structure, dipole moments, and vibrational frequencies. Validate results against experimental IR/NMR data .
  • Quantitative Structure-Property Relationship (QSPR) : Predict solubility, stability, and reactivity using machine learning algorithms trained on structurally similar compounds (e.g., 1-Phenyl-1-penten-3-one) .
    Limitations :
    • Accuracy depends on training datasets; gaps in analogous compound data reduce reliability.
    • Neglects solvent effects unless explicitly modeled .

Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound?

Answer:

  • Experimental Replication : Reproduce methods under controlled conditions (e.g., inert atmosphere, standardized catalysts) to isolate variables .
  • Statistical Analysis : Apply ANOVA to compare yields across studies, identifying outliers due to unaccounted variables (e.g., trace moisture) .
  • Advanced Characterization : Use High-Performance Liquid Chromatography (HPLC) to detect impurities that may skew yield calculations .
    Example : Inconsistent yields in 1-Phenyl-1-penten-3-one synthesis were traced to varying catalyst purity, resolved by pre-treating reagents .

Advanced: What strategies are effective for studying the environmental stability and degradation pathways of this compound?

Answer:

  • Accelerated Aging Studies : Expose the compound to UV light, humidity, and oxidants (e.g., ozone) to simulate long-term degradation. Monitor via GC-MS .
  • Surface Reactivity Analysis : Investigate interactions with indoor/outdoor surfaces (e.g., silica, metals) using microspectroscopic imaging to identify adsorption patterns .
  • Ecotoxicology Models : Use QSAR (Quantitative Structure-Activity Relationship) to predict metabolite toxicity, validated by in vitro assays (e.g., Daphnia magna toxicity tests) .

Basic: What are the key steps in designing a synthetic route for this compound?

Answer:

Retrosynthetic Analysis : Break the molecule into phenylacetylene and ketone precursors.

Cross-Coupling Reactions : Use Sonogashira or Heck coupling to assemble the alkyne-ketone backbone .

Purification : Employ column chromatography with silica gel (hexane:ethyl acetate) to isolate the product.

Yield Optimization : Screen catalysts (e.g., Pd/Cu) and solvents (e.g., THF, DMF) to maximize efficiency .

Advanced: How can researchers validate the biological activity of this compound against contradictory literature claims?

Answer:

  • Dose-Response Studies : Conduct IC₅₀ assays across multiple cell lines (e.g., MCF-7, HEK293) to confirm cytotoxicity thresholds .
  • Mechanistic Profiling : Use RNA sequencing or proteomics to identify target pathways (e.g., apoptosis markers) and rule off-target effects .
  • Meta-Analysis : Aggregate published data, applying funnel plots to detect publication bias .

Basic: What are the best practices for ensuring data integrity in studies involving this compound?

Answer:

  • Blind Experiments : Assign sample preparation and analysis to different team members to reduce bias .
  • Peer Review : Pre-publish protocols on platforms like Protocols.io for community feedback .
  • Data Archiving : Deposit raw spectra, chromatograms, and crystallographic data in repositories (e.g., Cambridge Structural Database) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.